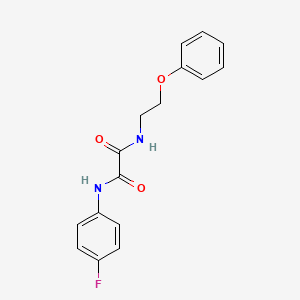![molecular formula C17H23Cl2NO5 B4927956 1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4927956.png)
1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a piperidine ring attached to a propyl chain, which is further linked to a dichloro-methylphenoxy group. The addition of oxalic acid enhances its stability and solubility, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step involves the preparation of 3-(2,6-Dichloro-4-methylphenoxy)-1-propanol, which is achieved through the reaction of 2,6-dichloro-4-methylphenol with 3-chloropropanol in the presence of a base.
- This intermediate is then reacted with piperidine under reflux conditions to form 1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine.
- Finally, the compound is treated with oxalic acid to obtain the desired product.
-
Industrial Production Methods
- Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity.
- The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the dichloro groups, converting them to less chlorinated derivatives.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
-
Major Products
- Oxidation of the methyl group yields carboxylic acids.
- Reduction of dichloro groups results in mono- or dechlorinated products.
- Substitution reactions lead to a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid has diverse applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
- Evaluated for its efficacy in treating certain neurological disorders due to its interaction with neurotransmitter receptors.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the formulation of certain pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound binds to certain receptors in the central nervous system, modulating neurotransmitter release and uptake.
- It interacts with enzymes involved in inflammatory pathways, inhibiting their activity and reducing inflammation.
-
Pathways Involved
- The compound affects the GABAergic and glutamatergic pathways, which are crucial for maintaining neuronal excitability and synaptic plasticity.
- It also influences the arachidonic acid pathway, leading to decreased production of pro-inflammatory mediators.
Comparison with Similar Compounds
1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid can be compared with other similar compounds:
-
Similar Compounds
3-(2,6-Dichloro-4-methylphenoxy)-1-propanol: Shares a similar structure but lacks the piperidine ring and oxalic acid component.
1-(3-Chloropropyl)piperidine: Contains the piperidine ring and propyl chain but lacks the dichloro-methylphenoxy group.
2,6-Dichloro-4-methylphenol: A precursor in the synthesis of the compound, containing the dichloro-methylphenoxy moiety.
-
Uniqueness
- The presence of both the piperidine ring and the dichloro-methylphenoxy group in this compound imparts unique chemical and biological properties.
- The addition of oxalic acid enhances its solubility and stability, making it more versatile for various applications.
Properties
IUPAC Name |
1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.C2H2O4/c1-12-10-13(16)15(14(17)11-12)19-9-5-8-18-6-3-2-4-7-18;3-1(4)2(5)6/h10-11H,2-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNQTDVQNYXQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCN2CCCCC2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
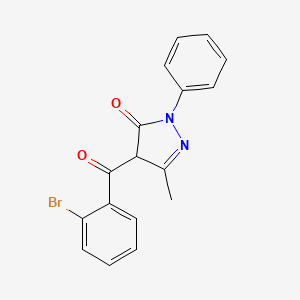
![4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4927881.png)
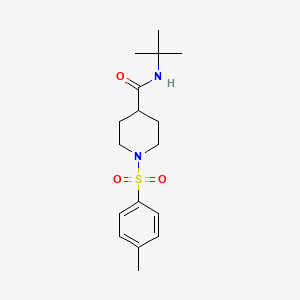
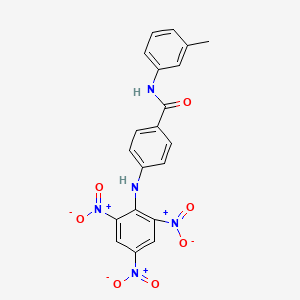
![4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4927897.png)
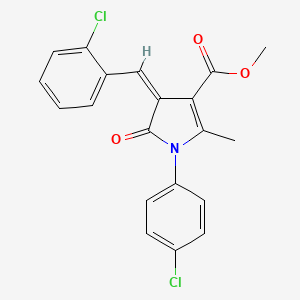

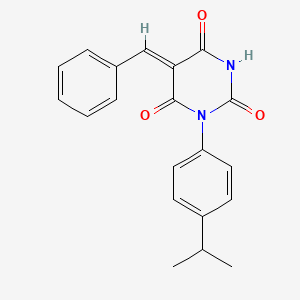
![11-[4-(DIMETHYLAMINO)PHENYL]-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B4927941.png)
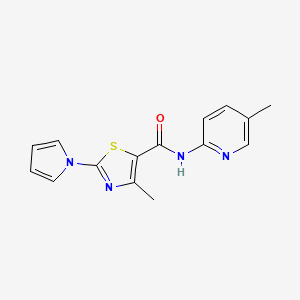
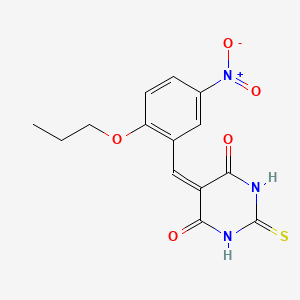
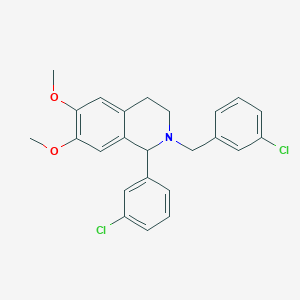
![N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B4927986.png)
